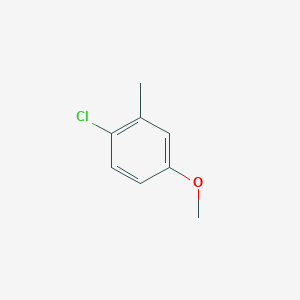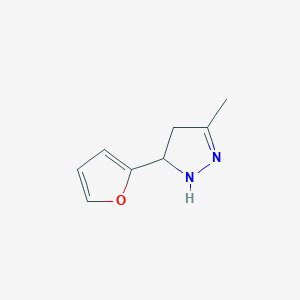
Manganese boride
Descripción general
Descripción
Manganese boride is an intermetallic compound composed of manganese and boron It is known for its unique properties, including high hardness, thermal stability, and ferromagnetic behavior this compound exists in several stoichiometric forms, such as manganese diboride (MnB₂), manganese tetraboride (MnB₄), and manganese hexaboride (MnB₆)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese boride can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and high-pressure high-temperature synthesis. One common method involves the reaction of manganese powder with boron powder at elevated temperatures. For example, manganese borides can be synthesized by treating mixed powders of manganese and boron at temperatures ranging from 1100°C to 1350°C and pressures of 4.8 to 5.5 GPa .
Industrial Production Methods: In industrial settings, this compound is typically produced using high-temperature solid-state reactions. The raw materials, manganese and boron, are mixed in stoichiometric ratios and subjected to high temperatures in a controlled atmosphere to prevent oxidation. The resulting product is then purified and processed into the desired form.
Análisis De Reacciones Químicas
Types of Reactions: Manganese boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific stoichiometry and crystal structure of the this compound compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures. This reaction typically results in the formation of manganese oxide and boron oxide.
Reduction: Reduction reactions involving this compound often require strong reducing agents, such as hydrogen gas or carbon monoxide, at high temperatures.
Substitution: Substitution reactions can occur when this compound is exposed to halogens or other reactive species, leading to the formation of halogenated borides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound typically yields manganese oxide and boron oxide, while reduction can produce elemental manganese and boron.
Aplicaciones Científicas De Investigación
Manganese boride has a wide range of scientific research applications due to its unique properties:
Chemistry: this compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology and Medicine: Research is ongoing to explore the potential biomedical applications of this compound, particularly in drug delivery and imaging.
Industry: this compound is used in the production of hard coatings, cutting tools, and wear-resistant materials.
Mecanismo De Acción
The mechanism by which manganese boride exerts its effects is primarily related to its electronic structure and bonding characteristics. The strong covalent bonding between manganese and boron atoms contributes to its high hardness and thermal stability. Additionally, the ferromagnetic properties of this compound are attributed to the positive exchange-correlation between manganese atoms and the large number of unpaired manganese 3d electrons . The zigzag boron chains running through the manganese lattice play a crucial role in enhancing the mechanical properties and tuning the exchange correlations between manganese atoms .
Comparación Con Compuestos Similares
Manganese boride can be compared with other similar compounds, such as:
Titanium boride (TiB₂): Known for its high hardness and thermal stability, titanium boride is used in cutting tools and wear-resistant coatings.
Chromium boride (CrB₂): Chromium boride is another hard and thermally stable compound used in similar applications.
Zirconium boride (ZrB₂): Zirconium boride is known for its high melting point and excellent thermal conductivity.
Propiedades
IUPAC Name |
boranylidynemanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALQHNLJJQMCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BMn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015529 | |
| Record name | Manganese boride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12045-15-7 | |
| Record name | Manganese boride (MnB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese boride (MnB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese boride (MnB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese boride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)






